molecular formula C22H22FN3O4 B4521914 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4521914
M. Wt: 411.4 g/mol
InChI Key: HXDDXXYCMMFNKO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C22H22FN3O4 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.15943435 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential and Molecular Docking

Sharma et al. (2018) detailed the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which exhibited anticancer activity through in silico modeling targeting the VEGFr receptor. The study's focus on the molecular docking analysis suggests a method for predicting how similar compounds, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, might interact with cancer-related targets (Sharma et al., 2018).

Radioligand Development for Imaging

Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a compound structurally related to the target molecule, highlighting its role as a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research illuminates the potential of such compounds in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).

Development of Scaleable Synthesis

Ashwood et al. (2004) explored a scalable synthesis route for a thrombin inhibitor, highlighting the process optimization for compounds with similar structural frameworks. This research underlines the importance of developing efficient, safe, and scalable synthesis methods for complex organic compounds, potentially including this compound, for therapeutic applications (Ashwood et al., 2004).

Antioxidant Activity Studies

Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, revealing their significant antioxidant activities through various assays. Such findings indicate the broader potential of acetamide derivatives, including the target compound, in antioxidant and possibly neuroprotective therapies (Chkirate et al., 2019).

Synthesis and Chemical Modification

Fenga (2007) discussed the synthesis and improvement of a related compound, emphasizing modifications to enhance yield and reduce costs. This approach could be applicable to the synthesis and optimization of this compound for various applications (Fenga, 2007).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-19-9-7-15(13-20(19)30-2)11-12-24-21(27)14-26-22(28)10-8-18(25-26)16-5-3-4-6-17(16)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDDXXYCMMFNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.